Guaiac
CAS No.: 9000-29-7
Cat. No.: VC0213135
Molecular Formula: UNKNOWN
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9000-29-7 |
|---|---|
| Molecular Formula | UNKNOWN |
Introduction
Chemical Composition and Properties
Structural Analysis
Guaiac resin comprises a complex mixture of organic compounds that contribute to its distinctive properties. The major chemical constituents identified in guaiac resin include:
-
Guaiacol (C₆H₄(OH)(OCH₃)): A phenolic compound containing a methoxy functional group, appearing as a viscous colorless oil that may become yellowish when exposed to air and light
-
Guaiac acids and various resin acids
-
Lignans, including (-)-guaiaretic acid and dihydroguaiaretic acid
-
Vanillin
-
Trace amounts of saponin
Research has demonstrated that approximately 15% of guaiac resin dissolves in petroleum ether, while approximately 70% dissolves in diethyl ether. The petroleum ether-soluble fraction primarily contains the lignans (-)-guaiaretic acid and dihydroguaiaretic acid, which contribute to the resin's biological activity .
Physical Characteristics
Guaiac resin presents with distinct physical properties that facilitate its identification and utilization:
-
Appearance: Irregular masses or subglobular pieces with an external greenish-brown coloration and internal glassy luster, often reddish-brown in fresh samples
-
Transparency: Transparent when examined in thin splinters
-
Consistency: Hard and brittle at room temperature, becoming fusible when heated
-
Melting point: Approximately 85-90°C
-
Odor: Faintly aromatic, intensifying when heated
-
Taste: Initially sweetish and slightly bitter, followed by persistent acrimony particularly in the throat
When reduced to powder form, guaiac resin appears grayish initially but develops a characteristic green coloration upon exposure to air, serving as a distinguishing feature for identification purposes .
Solubility Profile and Reactivity
Guaiac resin exhibits variable solubility in different solvents, which influences its extraction, purification, and applications:
| Solvent | Solubility Characteristics |
|---|---|
| Water | Practically insoluble |
| Alcohol | Readily soluble |
| Potassium/sodium hydroxide solutions | Soluble |
| Ether | Soluble (though not completely) |
| Chloroform | Easily soluble |
| Acetone | Easily soluble |
| Amyl alcohol | Easily soluble |
| Creosote | Easily soluble |
| Fixed and volatile oils | Minimally soluble |
| Oil of cloves | Moderately soluble |
| Cassia oil | Moderately soluble |
A distinctive chemical property of guaiac resin is that its alcoholic solution develops a blue coloration upon addition of ferric chloride tincture, which serves as a characteristic test for identification . This color-changing property underlies some of its diagnostic applications in medicine.
Extraction and Preparation Methods
Traditional Extraction Techniques
Multiple methods have been developed to extract guaiac resin from source trees, with varying yields and product characteristics:
Incision Method
Productivity is significantly enhanced by making strategic incisions in the heartwood of the trees, which stimulates increased resin flow. This technique produces resin "tears" or grains ranging in size from hazelnuts to walnuts. These formations typically appear dark reddish-brown with a characteristic greenish surface dusting .
Heat Application
Another common extraction technique involves applying heat to wood sections sawed into large billets. The thermal energy causes the resin to liquefy and flow, facilitating collection .
Boiling Extraction
Among the most frequently employed commercial methods is boiling wood chips in water with salt, during which the resin separates and floats to the surface. After the mixture cools, the solidified resin can be collected, producing dark green or reddish to black-brown pieces with a distinctive shiny fracture surface .
Purification Processes
Refined guaiac resin can be produced through dissolution in pure ethanol followed by controlled evaporation of the solvent. This process yields a purified product with enhanced consistency and reduced contaminants compared to crude extraction methods .
Historical Applications and Medical Uses
Traditional Medicinal Applications
Historically, guaiac resin has been employed for various therapeutic purposes in its regions of origin:
-
Treatment of dermatological conditions
-
Management of gout and rheumatic disorders
-
Therapeutic approach for syphilis (though efficacy remains unsubstantiated by modern research)
-
Remedy for intestinal parasitic infections (indigenous populations in Central America consumed resinous wood chips for this purpose)
It is important to note that while these traditional applications reflect historical usage patterns, contemporary scientific validation for many of these applications remains limited.
Diagnostic Applications: The Stool Guaiac Test
The most significant modern medical application of guaiac involves its use in the stool guaiac test (also known as guaiac fecal occult blood test or gFOBT). This diagnostic procedure detects the presence of occult (hidden) blood in fecal samples and has been widely used as a screening tool for colorectal cancer .
The test methodology involves:
-
Application of a fecal sample onto guaiac paper containing alpha-guaiaconic acid extracted from guaiacum tree resin
-
Addition of hydrogen peroxide to the sample
-
Observation for development of a blue reaction product, which occurs within seconds if blood is present in the sample
Test Methodology Considerations
The stool guaiac test requires specific patient preparation to minimize false results:
-
Temporary avoidance of iron supplements
-
Restriction of red meat consumption (which contains hemoglobin that can produce false positive results)
-
Elimination of certain vegetables with peroxidase activity (such as cucumber, cauliflower, and horseradish) for three days before testing
-
Avoidance of vitamin C and citrus fruits (which can cause false negative results)
These preparation requirements represent a practical limitation of the test methodology, potentially affecting patient compliance and result reliability.
Research Findings on Clinical Utility
Comparative Efficacy Studies
Scientific investigations have compared the performance characteristics of guaiac-based fecal occult blood tests (G-FOBT) with immunochemical fecal occult blood tests (I-FOBT). Research data indicate performance differences based on test methodology and threshold parameters:
| Test Type | Positivity Rate (%) | Positive Predictive Value (%) | Relative Sensitivity |
|---|---|---|---|
| G-FOBT | 2.4 | 7.3 | Reference standard |
| I-FOBT (20 ng/ml) | 5.5 | 6.2 | 2.08 [1.63–2.64] |
| I-FOBT (50 ng/ml) | 3.3 | 7.7 | 1.70 [1.33–2.16] |
| I-FOBT (75 ng/ml) | 2.4 | 8.7 | 1.14 [0.83–1.58] |
These data demonstrate that at the 75 ng/ml threshold, I-FOBT demonstrated comparable positivity rate to G-FOBT (2.4%) while achieving a superior positive predictive value (8.7% versus 7.3%) .
Chemical Research Applications
Guaiacol, derived from guaiac resin, has broader applications beyond medicine, including:
-
Presence in wood smoke resulting from lignin pyrolysis
-
Contribution to flavor profiles in whiskey and roasted coffee
-
Occurrence in various essential oils including those from celery seeds, tobacco leaves, orange leaves, and lemon peels
Guaiacol was first isolated by Otto Unverdorben in 1826 and can be produced through methylation of o-catechol using potash and dimethyl sulfate. Alternative laboratory synthesis methods include hydrolyzing o-anisidine via its diazonium derivative or selective mono-demethylation following dimethylation of catechol .
Lignin Analysis and Classification
Guaiacol derivatives serve as important markers in lignin classification and analysis. Scientific research has established classification schemes based on lignin composition:
-
Gymnosperm lignin pyrolysis yields higher guaiacol content, resulting from propenyl group removal from coniferyl alcohol, characterizing what researchers term "high guaiacyl (G) content" lignins
-
Angiosperm lignins derived from sinapyl alcohol produce syringol upon pyrolysis, indicating "high syringyl (S) content"
-
Agricultural byproducts such as sugarcane bagasse serve as valuable sources of guaiacol, with pyrolysis of bagasse lignins yielding guaiacol and structurally related compounds such as 4-methylguaiacol
These composition differences provide valuable insights for biomass analysis, biofuel research, and other applications involving lignocellulosic materials.
Conservation Status and Sustainable Utilization
The international commercial trade of both wood and resin from tropical guaiac tree species has been subject to regulatory authorization since November 26, 2002. This regulation follows a formal decision by the 12th Conference of the Parties to the Convention on International Trade in Endangered Species of Wild Fauna and Flora . The implementation of these regulatory measures reflects growing conservation concerns regarding sustainable harvesting practices for this valuable botanical resource.
Despite these protective measures, guaiac resin remains commercially available for scientific research and industrial applications, though acquisition requires appropriate permits and regulatory compliance. This regulatory framework aims to balance conservation objectives with sustainable utilization of this historically and scientifically significant natural product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume